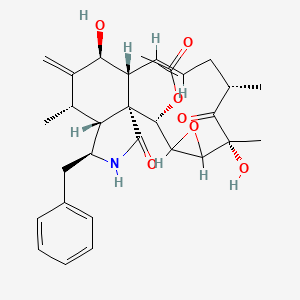

19,20-epoxycytochalasin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 19,20-Epóxicitochalasina D es un miembro de la familia de las citochalasinas, un grupo de metabolitos fúngicos conocidos por sus diversas actividades biológicas. Este compuesto fue aislado por primera vez del hongo Xylaria hypoxylon y desde entonces se ha estudiado por su potente actividad citotóxica contra varias líneas celulares tumorales . Las citochalasinas, incluyendo la 19,20-Epóxicitochalasina D, son conocidas por afectar la morfología y la división de las células de mamíferos, inhibir la proteasa del VIH-1 y exhibir propiedades antibióticas y antitumorales .

Aplicaciones Científicas De Investigación

19,20-Epoxycytochalasin D has several scientific research applications:

Mecanismo De Acción

El principal mecanismo de acción de la 19,20-Epóxicitochalasina D implica la interrupción de los filamentos de actina en las células de mamíferos . Esta interrupción lleva a cambios en la morfología celular e inhibe la división celular. El compuesto también induce la acumulación de especies reactivas de oxígeno (ROS) dentro de las células, contribuyendo a sus efectos citotóxicos . Los objetivos moleculares incluyen la actina y otras proteínas del citoesqueleto, que son cruciales para mantener la estructura y la función celular .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .

Métodos De Preparación

La 19,20-Epóxicitochalasina D se aísla típicamente de fuentes fúngicas, particularmente del hongo endófito Xylaria cf. curta . El proceso de aislamiento implica extractos de fermentación de arroz seguidos de un extenso análisis espectroscópico, incluyendo RMN 1D y 2D, HRESIMS y difracción de rayos X

Análisis De Reacciones Químicas

La 19,20-Epóxicitochalasina D se somete a diversas reacciones químicas, incluyendo la oxidación y la reducción. La presencia del grupo epóxido en su estructura la hace reactiva hacia los nucleófilos, lo que lleva a reacciones de apertura de anillo . Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, que facilitan la apertura del anillo epóxido. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

4. Aplicaciones en la investigación científica

La 19,20-Epóxicitochalasina D tiene varias aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

La 19,20-Epóxicitochalasina D es única entre las citochalasinas debido a la presencia del grupo epóxido en las posiciones 19 y 20. Esta característica estructural mejora su reactividad y actividad biológica en comparación con otras citochalasinas . Compuestos similares incluyen:

19,20-Epóxicitochalasina C: Otro miembro de la familia de las citochalasinas con actividades biológicas similares.

18-Desoxi-19,20-Epóxicitochalasina C: Carece del grupo hidroxilo en la posición 18, lo que afecta su reactividad y propiedades biológicas.

5,6-Dihidro-7-oxo-19,20-Epóxicitochalasina C: Contiene modificaciones adicionales que alteran su comportamiento químico y biológico.

Propiedades

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-SJPOVNCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, this compound is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for this compound. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of this compound relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for this compound has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of this compound?

A3: While the provided abstracts do not detail specific in vivo studies on this compound, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying this compound?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of this compound and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)